2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate
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Overview
Description
2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate is a chemical compound with the CAS number 85567-34-6
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl acetic acid with acetic anhydride under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of different esters or amides.
Scientific Research Applications
The compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxo-2-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Bicyclo(2.2.1)heptane derivatives: Other compounds with similar bicyclic structures.
Esters: Other esters with varying alkyl groups.
Uniqueness: 2-Oxo-2-(3,3-dimethylbicyclo(22
This compound's versatility and potential make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
CAS No. |
85567-34-6 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
[2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H20O3/c1-8(14)16-7-11(15)12-9-4-5-10(6-9)13(12,2)3/h9-10,12H,4-7H2,1-3H3 |
InChI Key |
MXJCPTYDEJUXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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